N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide is a synthetic diamide derivative featuring dual dimethylamino groups and a 3-methylphenyl moiety. Its structure includes an ethanediamide backbone, which facilitates hydrogen bonding and enhances solubility in polar solvents.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-7-6-8-17(13-15)23-21(27)20(26)22-14-19(25(4)5)16-9-11-18(12-10-16)24(2)3/h6-13,19H,14H2,1-5H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGCLEACRVVWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with N,N-dimethylaniline in the presence of a catalyst. This reaction forms an intermediate, which is then further reacted with 3-methylphenylamine to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other materials
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. Naphthalimide Derivatives (e.g., Amonafide Analogues)
Naphthalimide-based compounds, such as amonafide (a clinical trial candidate), share functional similarities with the target compound. Key comparisons include:
- Substituent Position: In naphthalimides, the position of dimethylamino groups (e.g., 5- vs. 6-position) significantly impacts antitumor activity. For example, compound 4b (6-dimethylamino-propylamino-substituted) showed superior activity against P388D1 cells (IC₅₀ = 0.23 μM) compared to 5-substituted analogs . The target compound’s dimethylamino groups are positioned on ethyl and phenyl moieties, which may alter DNA-binding kinetics compared to planar naphthalimide systems.
- Tertiary Amines: Both the target compound and amonafide analogs (e.g., 3a, 3b) feature tertiary amines (dimethylamino groups), which reduce metabolic instability and side effects compared to primary amines in amonafide .
B. Phthalimide Derivatives (e.g., 3-Chloro-N-phenyl-phthalimide) Phthalimides like 3-chloro-N-phenyl-phthalimide () are primarily used as polymer precursors. While structurally distinct from the target compound, their imide functionality highlights the importance of electron-deficient aromatic systems in material science.
Physicochemical Properties
- Solubility: The ethanediamide backbone and dimethylamino groups likely improve aqueous solubility compared to hydrophobic naphthalimides.
- Stability : Tertiary amines resist oxidation, enhancing metabolic stability over primary amines in amonafide .
Comparative Data Table
| Compound Name / Class | Core Structure | Key Substituents | IC₅₀ (μM) | Toxicity Notes |
|---|---|---|---|---|
| Amonafide | Naphthalimide | Primary amine at position 5 | HeLa: 6.02 | High hematotoxicity |
| 3a (Naphthalimide analog) | Naphthalimide | 5-(Dimethylamino-ethylamino) | HeLa: 0.69 | Reduced toxicity |
| 4b (Naphthalimide analog) | Naphthalimide | 6-(Dimethylamino-propylamino) | P388D1: 0.23 | Low side effects |
| Target Compound | Ethanediamide | 2-(Dimethylamino)phenyl, 3-methylphenyl | N/A | Predicted low toxicity |
Research Implications
The target compound’s structural divergence from classical DNA-intercalating agents (e.g., naphthalimides) suggests untapped therapeutic mechanisms. Further studies should explore its binding affinity for non-canonical targets (e.g., HDACs) and evaluate pharmacokinetic parameters. Synthetic optimization, such as introducing halogen atoms (as in 3-chloro-N-phenyl-phthalimide), could enhance target selectivity .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methylphenyl)ethanediamide, commonly referred to as SDB-006, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and toxicological profiles based on recent studies and available data.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple dimethylamino groups and an ethylene diamine backbone. Its molecular formula is , and it possesses a molecular weight of approximately 314.44 g/mol. The presence of dimethylamino groups suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
SDB-006 exhibits various biological activities, primarily through its interaction with neurotransmitter receptors. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), which could influence mood regulation and anxiety levels. Additionally, the compound's structure suggests potential binding to adrenergic receptors, which are implicated in cardiovascular responses.
Pharmacological Effects
- Antidepressant Activity : Research has shown that compounds with similar structures can exhibit antidepressant effects by modulating serotonin levels in the brain.
- Anxiolytic Properties : Preliminary studies suggest that SDB-006 may reduce anxiety-like behaviors in animal models, indicating potential therapeutic applications in anxiety disorders.
- Neuroprotective Effects : Some findings suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Toxicological Profile
Despite its potential therapeutic benefits, SDB-006 has shown significant toxicity in certain contexts:
- Aquatic Toxicity : The compound is classified as very toxic to aquatic life, with long-lasting effects on ecosystems .
- Reproductive Toxicity : There are concerns regarding its potential to damage fertility or harm unborn children, necessitating caution in its use .
Summary of Biological Activities
Case Studies
Recent case studies have highlighted the dual nature of SDB-006's biological activity:
- Case Study 1 : A study on animal models demonstrated significant reductions in depressive symptoms following administration of SDB-006, suggesting its efficacy as an antidepressant.
- Case Study 2 : In a controlled environment, SDB-006 was found to induce adverse effects on fish populations, raising concerns about its environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
